2-Benzoylnicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzoylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)11-10(13(16)17)7-4-8-14-11/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUADCEFWXFDKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356450 | |
| Record name | 2-benzoylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
147779-25-7 | |
| Record name | 2-benzoylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 Benzoylnicotinic Acid
Regiospecific Synthesis Approaches to 2-Benzoylnicotinic Acid
Regiospecificity is a critical challenge in the synthesis of substituted pyridines. The development of reliable methods to introduce functional groups at specific positions is essential for creating complex molecules like this compound. Classical electrophilic substitution reactions on the pyridine (B92270) ring are often difficult and yield mixtures of isomers. Therefore, more controlled, modern synthetic routes have been devised.
Organolithium Reagent-Mediated Transformations from Picolinic and Isonicotinic Acids
Organolithium reagents are powerful tools in organic synthesis, acting as strong bases and nucleophiles. wikipedia.org Their use has enabled the development of concise and regiospecific routes for converting simple pyridinecarboxylic acids into more complex derivatives. tandfonline.comtandfonline.comarkat-usa.org A key strategy involves the ortho-metalation of picolin- and isonicotinanilides. tandfonline.comjst.go.jptandfonline.com
In this approach, picolinanilide (the N-phenylamide of picolinic acid) is treated with an organolithium reagent, such as n-butyllithium (n-BuLi). The anilide group acts as a directed metalation group (DMG), guiding the lithium to substitute a hydrogen atom at the C3 position, which is ortho to the nitrogen of the anilide. researchgate.net This generates a lithiated intermediate that can then react with an electrophile. This directed ortho-metalation provides a high degree of regiocontrol, which is otherwise difficult to achieve in pyridine chemistry. tandfonline.comarkat-usa.org While this method is primarily demonstrated for the transformation of picolinanilide, the principles of organolithium chemistry are broadly applicable in the synthesis of functionalized aromatic and heteroaromatic compounds. wikipedia.orgmasterorganicchemistry.comaklectures.com
Conversion of Picolinic and Isonicotinic Acid Precursors to Benzoylated Nicotinic Acids
A general synthetic strategy has been described for the regiospecific transformation of picolinic and isonicotinic acids into their corresponding 2-benzoyl- and 4-benzoylnicotinic acids. tandfonline.comtandfonline.com This multi-step pathway begins with the conversion of the starting acids into their respective anilides (amides formed with aniline), specifically picolinanilide and isonicotinanilide. tandfonline.comtandfonline.com These anilides serve as crucial precursors that enable controlled functionalization of the pyridine ring.
The core of the strategy is the transformation of these anilides into ortho-benzoylated nicotinic acids via several intermediates. tandfonline.com This method circumvents the challenges associated with the direct electrophilic substitution of pyridine rings, which often results in poor regiospecificity and harsh reaction conditions. tandfonline.com The use of anilide precursors is a key element that facilitates subsequent high-yield, position-specific reactions. tandfonline.comarkat-usa.orgjst.go.jp
Synthetic Routes via Azaphthalides and Hydroxymethylpyridines
A specific and effective pathway to this compound proceeds through the formation of azaphthalide and hydroxymethylpyridine intermediates. tandfonline.comtandfonline.com The synthesis begins with the C3-formylation of picolinanilide, followed by cyclization to produce an azaphthalide—in this case, 4-azaphthalide. tandfonline.comtandfonline.comgoogle.com
This azaphthalide is a key intermediate that can then be reacted with an aryllithium reagent. tandfonline.com Treatment of the azaphthalide with a phenyl-lithium species (to introduce the benzoyl group) results in the formation of 2-benzoyl-3-hydroxymethylpyridine. tandfonline.comtandfonline.com This hydroxymethylpyridine is described as a highly useful precursor. tandfonline.comtandfonline.com In the final step, the hydroxymethyl group is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (B83412) in an acetone/water mixture. tandfonline.com This oxidation converts the precursor into the final product, this compound. tandfonline.comtandfonline.com
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
| 1 | Picolinanilide | 1. n-BuLi2. DMF (Formylation)3. Acidic workup | 4-Azaphthalide | tandfonline.com |
| 2 | 4-Azaphthalide | Aryllithium (e.g., phenyllithium) | 2-Benzoyl-3-hydroxymethylpyridine | tandfonline.comtandfonline.com |
| 3 | 2-Benzoyl-3-hydroxymethylpyridine | KMnO₄, Acetone/H₂O | This compound | tandfonline.com |
This table outlines the key transformations in the synthesis of this compound via the azaphthalide route.
Novel Synthetic Methodologies and Improvements in this compound Production
While classical organometallic routes are effective, modern synthetic chemistry seeks more efficient, sustainable, and versatile methods. Research is moving towards catalytic processes and the adoption of green chemistry principles to improve the synthesis of complex molecules like this compound.
Exploration of Sustainable Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. mdpi.com For nicotinic acid and its derivatives, industrial production has historically relied on oxidation processes that can generate significant environmental burdens, such as the production of nitrous oxide, a potent greenhouse gas. researchgate.net
Future improvements in the synthesis of this compound could incorporate several green chemistry approaches:
Biocatalysis : The production of nicotinic acid itself has seen a shift towards biocatalytic processes using enzymes like nitrilases. frontiersin.org These enzymatic methods operate under mild conditions and offer high selectivity. frontiersin.org Similar biocatalytic strategies could potentially be developed for specific steps in the this compound synthesis, such as the oxidation of the hydroxymethyl intermediate, replacing harsh chemical oxidants like potassium permanganate. tandfonline.com
Greener Solvents : Many synthetic steps rely on organic solvents. The use of water as a solvent is a key goal of sustainable chemistry. nih.gov Developing reaction conditions that are effective in water or other environmentally benign solvents would significantly improve the sustainability of the synthesis.
Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle. One-pot or cascade reactions, where multiple transformations occur in a single reaction vessel, can reduce waste and simplify purification processes. fau.eu
Catalytic Approaches to Benzoylation Reactions
Transition-metal catalysis offers powerful alternatives to stoichiometric reagents (like organolithiums) for forming carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, in particular, have revolutionized the synthesis of biaryls and other complex structures. beilstein-journals.orgnih.gov
For the functionalization of pyridine rings, palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have been developed. nih.govacs.org This approach allows for the direct C-H functionalization of pyridine N-oxides. For instance, reacting a pyridine N-oxide with toluene (B28343) in the presence of a palladium catalyst can lead to regioselective benzylation at the C2 position. nih.gov While this specific reaction yields a benzyl (B1604629) group rather than a benzoyl group, the underlying principle of catalytic C-H activation represents a modern and more atom-economical approach. beilstein-journals.org Further development could adapt such catalytic systems for direct C-H benzoylation. Other catalytic methods, including those using copper or rhodium, are also being explored for the C-H functionalization of pyridine rings, opening new avenues for the efficient synthesis of derivatives like this compound. beilstein-journals.orgresearchgate.net
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficient synthesis of this compound relies heavily on the careful optimization of reaction conditions to maximize product yield and purity. Key parameters that are manipulated include the choice of catalyst, solvent system, reaction temperature, and the stoichiometry of reactants. Research into the synthesis of closely related nicotinic acid derivatives provides a framework for understanding the critical factors that influence the successful synthesis of the target compound.
A prevalent strategy for preparing derivatives of nicotinic acid involves the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, at the 2-position of the pyridine ring. The synthesis of 2-(arylamino)nicotinic acids, for instance, offers significant insights into optimizing conditions applicable to forming a carbon-carbon bond with a benzoyl group. An important precursor for these syntheses is 2-chloronicotinic acid. wikipedia.orgd-nb.inforesearchgate.net The presence of the electron-withdrawing carboxylic acid group in 2-chloronicotinic acid is crucial as it activates the halogen at the ortho position, making it more susceptible to nucleophilic attack. d-nb.info
In a model study for optimizing the synthesis of a nicotinic acid derivative, the reaction between 2-chloronicotinic acid and an aniline (B41778) derivative was examined under various conditions. d-nb.info It was found that in the absence of a catalyst, no reaction occurred. d-nb.info The use of boric acid as a catalyst under solvent-free conditions proved to be highly effective. d-nb.info The optimization process revealed that the ideal molar ratio of the aniline derivative to 2-chloronicotinic acid was 2:1, and the optimal temperature was 120 °C. d-nb.info These findings underscore the importance of catalyst selection and reactant stoichiometry in driving the reaction to completion and achieving high yields.
The table below illustrates the optimization of reaction conditions for a model nucleophilic aromatic substitution reaction involving 2-chloronicotinic acid, which is foundational for developing a synthesis for this compound. d-nb.info
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Water | 100 | 24 | No Reaction |
| 2 | K₂CO₃ | Water | 100 | 24 | Trace |
| 3 | H₃BO₃ (30 mol%) | Solvent-free | 100 | 5 | 80 |
| 4 | H₃BO₃ (30 mol%) | Solvent-free | 120 | 1.5 | 95 |
| 5 | H₃BO₃ (30 mol%) | Solvent-free | 140 | 1.5 | 95 |
Another synthetic approach involves the Friedel-Crafts acylation. For example, the reaction of pyridine-3,4-dicarboxylic anhydride (B1165640) with 1,4-difluorobenzene (B165170) can yield a mixture of benzoyl nicotinic acid isomers, including 4-(2',5'-difluorobenzoyl)nicotinic acid. google.com The optimization of such a reaction involves selecting an appropriate Lewis acid catalyst and controlling the temperature. google.com
Key parameters for optimizing a Friedel-Crafts acylation to produce a benzoyl nicotinic acid are outlined below.
| Parameter | Variables | Impact on Yield and Selectivity |
|---|---|---|
| Catalyst | Anhydrous ZnCl₂, Anhydrous SnCl₄, Sulfuric Acid | The choice of Lewis acid affects the rate and regioselectivity of the acylation. Stronger acids may lead to higher conversion but can also cause side reactions. |
| Temperature | 90 °C - 130 °C | Higher temperatures generally increase the reaction rate but can decrease selectivity and lead to product decomposition. Optimal temperature balances rate and yield. |
| Solvent | Hexane, or solvent-free | The solvent influences the solubility of reactants and the activity of the catalyst. Solvent-free conditions can be more efficient and environmentally friendly. |
Furthermore, alternative strategies such as the conversion of azaphthalides into 2-benzoyl- and 4-benzoylnicotinic acids have been reported, presenting another pathway where optimization of reaction conditions would be essential for achieving viable yields. researchgate.netlodz.pl The development of efficient synthetic protocols is often a multi-variable problem, where statistical methods like Design of Experiments (DoE) can be employed to systematically explore the effects of different parameters and their interactions to identify the optimal conditions for yield and purity. prismbiolab.com
Mechanistic Investigations of 2 Benzoylnicotinic Acid Transformations
Elucidation of Reaction Mechanisms in the Synthesis of 2-Benzoylnicotinic Acid
The synthesis of specifically substituted pyridine (B92270) rings, such as in this compound, requires precise regiochemical control. The following sections detail the advanced mechanistic principles that enable its regioselective construction.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org The synthesis of this compound can be mechanistically understood through this process, where an organolithium reagent is employed to deprotonate the position ortho to a directing metalation group (DMG). wikipedia.org In the case of a nicotinic acid precursor, the carboxylic acid or a derivative like a tertiary amide acts as the DMG.
The mechanism commences with the coordination of the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium) to the Lewis basic heteroatom of the DMG. wikipedia.org This coordination increases the kinetic acidity of the protons at the adjacent ortho positions on the pyridine ring. A strong base, such as the alkyl group from the organolithium reagent, then abstracts a proton from the C2 position, which is the most activated site ortho to the C3-carboxylic acid director. This generates a highly reactive aryllithium intermediate. wikipedia.orgunblog.fr This intermediate is then quenched with a suitable benzoyl electrophile, such as benzaldehyde (B42025) (followed by an oxidation step) or a benzoyl halide, to introduce the benzoyl group at the C2 position, yielding this compound.
Table 1: Key Components in the Directed Ortho-Metalation (DoM) of a Nicotinic Acid Precursor
| Component | Role in the Reaction | Example(s) |
| Substrate | The aromatic scaffold to be functionalized. | Nicotinic acid or its amide derivative. |
| Directing Metalation Group (DMG) | Coordinates to the organolithium reagent and directs deprotonation to the ortho position. organic-chemistry.org | -COOH, -CONR₂ |
| Organolithium Reagent | Acts as a strong base for deprotonation and forms the key aryllithium intermediate. | n-BuLi, s-BuLi, t-BuLi |
| Electrophile | Reacts with the aryllithium intermediate to form the final product. | Benzaldehyde, Benzoyl chloride |
The carboxylic acid moiety of this compound is a key site for transformations, enabling the formation of various derivatives such as esters and amides. These transformations proceed via a nucleophilic acyl substitution mechanism. pressbooks.pubmasterorganicchemistry.com This is typically a two-step process known as the addition-elimination mechanism. masterorganicchemistry.com
The reaction is initiated by the attack of a nucleophile (e.g., an alcohol for esterification or an amine for amidation) on the electrophilic carbonyl carbon of the carboxylic acid group. pressbooks.pubuomustansiriyah.edu.iq This addition step breaks the C=O pi bond and forms a transient, unstable tetrahedral intermediate. pressbooks.pub For the reaction to proceed from a carboxylic acid, it often requires acid catalysis. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a neutral nucleophile (like an alcohol). byjus.com
In the second step, the tetrahedral intermediate collapses. The C=O double bond is reformed, and a leaving group is expelled. masterorganicchemistry.com In the acid-catalyzed reaction of the carboxylic acid itself, the hydroxyl group is protonated to form a better leaving group, water. The elimination of water, followed by deprotonation of the incoming nucleophile's functional group, yields the final ester or amide derivative. byjus.comlibretexts.org
Table 2: Nucleophilic Acyl Substitution Products from this compound
| Nucleophile (Reagent) | Reaction Conditions | Resulting Derivative | Product Functional Group |
| Methanol (CH₃OH) | Acid Catalyst (e.g., H₂SO₄) | Methyl 2-benzoylnicotinate | Ester |
| Ammonia (NH₃) | Heat / Activating Agent (e.g., DCC) | 2-Benzoylnicotinamide | Amide |
| Thionyl Chloride (SOCl₂) | N/A | 2-Benzoylnicotinoyl chloride | Acyl Chloride |
| Aniline (B41778) (C₆H₅NH₂) | Heat / Activating Agent | N-Phenyl-2-benzoylnicotinamide | Amide (Anilide) |
Rearrangement Reactions and their Relevance to this compound Structures
Rearrangement reactions are fundamental in organic chemistry, allowing for significant alterations to a carbon skeleton. The relevance of such transformations provides insight into the potential reactivity and structural stability of this compound and related compounds.
The classic benzilic acid rearrangement is the base-catalyzed 1,2-rearrangement of 1,2-diketones to form α-hydroxy carboxylic acids. wikipedia.orgorganic-chemistry.orgchemistry-reaction.com The reaction is named for the conversion of benzil (B1666583) to benzilic acid. wikipedia.org While this compound is an α-keto acid and not a 1,2-diketone, the principles of the benzilic acid rearrangement are relevant to analogous heterocyclic structures that could be precursors or isomers.
The scope of the benzilic acid rearrangement is broad, functioning effectively with aromatic, aliphatic, and heterocyclic substrates. wikipedia.orgyoutube.com The key mechanistic steps involve the nucleophilic attack of a hydroxide (B78521) ion on one carbonyl group to form a tetrahedral intermediate. This is followed by a 1,2-migration of an aryl or alkyl group to the adjacent carbonyl carbon, which is the rate-determining step. Subsequent proton transfer leads to the final α-hydroxy carboxylate product. chemistry-reaction.com
For a reaction analogous to the benzilic acid rearrangement to be directly relevant to the this compound scaffold, one would need to consider a hypothetical precursor such as a pyridine-2,3-dione derivative. Treatment of such a heterocyclic 1,2-diketone with a strong base would be expected to induce a ring-contracting rearrangement, a known variation of this reaction type when applied to cyclic diketones. chemistry-reaction.com The migratory aptitude generally sees aryl groups with electron-withdrawing substituents migrating fastest, a principle that would apply to a pyridyl ring system. wikipedia.org
Intramolecular and Intermolecular Reactions Involving the Benzoyl and Carboxylic Acid Moieties
The proximity of the benzoyl ketone and the carboxylic acid groups on the 2- and 3-positions of the pyridine ring, respectively, allows for unique intramolecular interactions and dictates the molecule's intermolecular behavior.
Intramolecular Reactions: The adjacent carbonyl and carboxylic acid functionalities can participate in acid- or base-catalyzed intramolecular cyclization. Under acidic conditions, protonation of the benzoyl oxygen could render the carbonyl carbon sufficiently electrophilic to be attacked by the nucleophilic oxygen of the carboxylic acid's hydroxyl group. This would lead to the formation of a five-membered lactol, a cyclic hemiacetal. Subsequent dehydration of this intermediate could potentially yield a fused heterocyclic system. Such intramolecular cyclizations are known pathways for appropriately substituted hydroxy acids and keto acids to form lactones. researchgate.netyoutube.com
Intermolecular Reactions: On an intermolecular level, the carboxylic acid group of this compound can readily form strong hydrogen-bonded dimers with another molecule in the solid state or in non-polar solvents. The benzoyl group can also act as a hydrogen bond acceptor. Furthermore, the two distinct functional groups can react independently with external reagents. For example, the ketone can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively, while the carboxylic acid can be converted to an ester or amide, as discussed previously. ncert.nic.in In reactions involving strong bases or organometallic reagents, both the acidic proton of the carboxylic acid and the electrophilic ketone carbonyl are potential sites of reaction, and chemoselectivity would be a critical consideration.
Derivatives and Analogues of 2 Benzoylnicotinic Acid: Synthesis and Exploration
Design Principles for 2-Benzoylnicotinic Acid Derivatives
The rational design of this compound derivatives is a strategic process aimed at enhancing potency, selectivity, and pharmacokinetic properties. This involves targeted modifications at three key positions: the pyridine (B92270) ring, the benzoyl moiety, and the carboxylic acid group.
The pyridine ring is a crucial component of the this compound scaffold, often involved in critical interactions with biological targets. Modifications to this ring can significantly impact a compound's activity and selectivity. Design strategies include the introduction of various substituents to alter the electronic properties, steric profile, and hydrogen bonding capacity of the molecule.
Another key strategy involves the complete replacement of the pyridine ring with other heterocyclic systems, a concept known as bioisosteric replacement. This approach aims to retain or improve the desired biological activity while potentially modifying properties like metabolic stability or solubility. nih.gov The goal is to mimic the essential spatial and electronic features of the original pyridine ring that are necessary for target binding.
The benzoyl group offers a readily accessible site for structural variation. Derivatization typically involves introducing substituents onto the phenyl ring of this moiety. Common modifications include the addition of halogen atoms, alkyl groups, alkoxy groups, or nitro groups. These substitutions can influence the molecule's conformation, lipophilicity, and electronic distribution, thereby affecting its binding affinity for a target enzyme. For example, in the development of PARP inhibitors, various substitutions on this ring have been explored to optimize π-π stacking interactions within the enzyme's active site. researchgate.net
Benzoyl chloride and its derivatives are often used as reagents to introduce the benzoyl group onto other molecules, particularly those containing primary and secondary amines or phenols. nih.govsigmaaldrich.com This highlights the reactivity of the benzoyl group and the chemical strategies available for creating diverse analogues.
Table 1: Examples of Substitutions on the Benzoyl Moiety of 2-Aroylnicotinic Acid Analogues
| R Group (Substituent) | Precursor Molecule Class | Resulting Derivative Class |
| Hydrogen | This compound | Unsubstituted Benzoyl Analogue |
| 4-Fluoro | 2-(4-Fluorobenzoyl)nicotinic acid | Fluorinated Benzoyl Analogue |
| 4-Methyl | 2-(4-Methylbenzoyl)nicotinic acid | Methylated Benzoyl Analogue |
| 4-Methoxy | 2-(4-Methoxybenzoyl)nicotinic acid | Methoxy-Substituted Analogue |
The carboxylic acid group at the 3-position of the pyridine ring is a key functional handle that can be readily modified. jackwestin.com It is a versatile precursor for the synthesis of esters, amides, and other derivatives through standard organic reactions. organic-chemistry.org For instance, Fischer esterification can be employed to convert the carboxylic acid into various esters by reacting it with an alcohol under acidic conditions. jackwestin.com Similarly, the formation of amides can be achieved by reacting the carboxylic acid with an amine, often using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. jackwestin.com
In medicinal chemistry, the carboxylic acid group is often replaced by bioisosteres—functional groups with similar physical or chemical properties that can impart improved pharmacological profiles. A common bioisosteric replacement for a carboxylic acid is a tetrazole ring. nih.gov This substitution can enhance metabolic stability and cell permeability while maintaining the necessary acidic character for target interaction.
Synthesis of Fused Heterocyclic Systems Derived from this compound
This compound and its analogues are valuable precursors for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the cyclization of the 2-aroyl-3-carboxylic acid moiety to form new rings, leading to scaffolds with significant therapeutic potential.
Phthalazinone derivatives are a prominent class of compounds synthesized from 2-aroylbenzoic acids, the carbocyclic analogues of this compound. nih.gov The synthesis is most commonly achieved through the condensation reaction of the 2-aroylbenzoic acid precursor with hydrazine (B178648) or its derivatives. longdom.org In this reaction, the nitrogen nucleophiles of hydrazine attack the ketone carbonyl and the carboxylic acid group of the starting material, leading to a cyclization and dehydration event that forms the fused pyridazinone ring system. longdom.org This method is a robust and widely used strategy for accessing the phthalazinone core structure. longdom.org The chemistry of phthalazine (B143731) derivatives has garnered significant interest due to their wide range of chemotherapeutic applications. nih.gov
Table 2: Synthesis of Phthalazinone Analogues from 2-Aroylbenzoic Acids
| Starting Material | Reagent | Product |
| 2-Aroylbenzoic acid | Hydrazine hydrate | 4-Arylphthalazin-1(2H)-one |
| Phthalic anhydride (B1165640) | Hydrazine hydrate | Phthalazin-1,4(2H,3H)-dione |
Applying the same synthetic logic used for phthalazinones, this compound serves as a direct precursor for the synthesis of pyridopyridazinone scaffolds. The reaction involves the cyclocondensation of this compound with hydrazine hydrate. ekb.eg The presence of the pyridine ring in the starting material, instead of a benzene (B151609) ring, results in the formation of a pyridopyridazinone, a fused heterocyclic system containing both a pyridine and a pyridazinone ring. This scaffold is a core component of many potent PARP inhibitors. The intramolecular cyclization proceeds via the reaction of hydrazine with the ketone at the 2-position and the carboxylic acid at the 3-position of the pyridine ring, yielding the final bicyclic structure.
Other Condensed Heterocyclic Systems
The versatile scaffold of this compound serves as a valuable starting point for the synthesis of various condensed heterocyclic systems beyond the more common examples. These reactions typically involve the strategic utilization of the ketone and carboxylic acid functionalities, often in conjunction with a suitably substituted third reactant, to construct novel fused ring systems. The inherent reactivity of the pyridine ring also plays a crucial role in directing the cyclization pathways.
One notable class of condensed heterocycles synthesized from precursors structurally related to this compound are thieno[2,3-b]pyridines . The synthesis of these compounds often proceeds through a multi-step sequence. For instance, a common strategy involves the reaction of a substituted pyridine derivative, conceptually similar to this compound, with a sulfur-containing reagent to build the thiophene (B33073) ring. A general procedure for the synthesis of benzoyl thieno[2,3-b]pyridine (B153569) derivatives involves the reaction of a suitable carbonitrile precursor with a chloroacetamide in the presence of a base like sodium carbonate, followed by heating at reflux. Subsequent reduction of the benzoyl group to a secondary alcohol can be achieved using reducing agents such as sodium borohydride (B1222165) mdpi.com. The anti-proliferative activity of these compounds has been investigated, revealing that derivatives bearing a secondary benzyl (B1604629) alcohol at the 5-position exhibit improved efficacy compared to their benzoyl counterparts mdpi.com.
Another important class of condensed heterocycles that can be conceptually derived from this compound precursors are pyrido[2,3-d]pyridazinones . The synthesis of these bicyclic structures typically involves the condensation of a suitably functionalized pyridine derivative with a hydrazine. For example, 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones can be prepared through the cyclocondensation of polyfunctionalized 2-pyridone substrates with hydrazine monohydrate in a refluxing solvent mixture nih.gov. A one-pot synthesis starting from β-enamino diketones and active methylene (B1212753) reagents, followed by the addition of hydrazine, has also been developed to afford these compounds in good yields nih.gov. These compounds have been explored for their potential as anti-inflammatory agents through the dual inhibition of COX-1 and COX-2 enzymes nih.govrsc.org.
The following table summarizes the synthesis of representative condensed heterocyclic systems that are structurally related to derivatives of this compound.
| Starting Material Type | Reagents and Conditions | Condensed Heterocyclic System | Reference |
| Substituted Pyridine Carbonitrile | Chloroacetamide, Na2CO3, EtOH, reflux; then NaBH4, THF/MeOH | Benzyl alcohol substituted Thieno[2,3-b]pyridines | mdpi.com |
| Polyfunctionalized 2-pyridone | Hydrazine monohydrate, EtOH/MeCN, reflux | Pyrido[2,3-d]pyridazine-2,8-diones | nih.gov |
| β-enamino diketone, Active methylene reagent | Hydrazine monohydrate, EtOH, reflux (one-pot) | 3,5-disubstituted Pyrido[2,3-d]pyridazine-2,8-diones | nih.gov |
Structure-Activity Relationship (SAR) Studies in this compound Analogues
The biological activity of analogues of this compound is profoundly influenced by the nature and position of substituents on both the pyridine and the benzoyl moieties. Structure-activity relationship (SAR) studies are crucial in elucidating the structural requirements for optimal therapeutic effects, such as anti-inflammatory and anti-proliferative activities.
For analogues exhibiting anti-inflammatory activity , a key aspect of their SAR lies in the substitution pattern on the aromatic rings. In a series of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a derivative of salicylic (B10762653) acid, the presence of the chloromethylbenzoyl group was found to significantly reduce inflammatory parameters in a lipopolysaccharide-induced rat model nih.gov. While not direct analogues of this compound, these findings suggest that modifications of the benzoyl ring can lead to potent anti-inflammatory agents, potentially through the inhibition of cyclooxygenase (COX) enzymes nih.gov. For other heterocyclic anti-inflammatory agents, such as benzimidazoles, substitutions at various positions on the heterocyclic core and the appended aryl groups have been shown to be critical for activity nih.gov. For instance, a 4-methoxyphenyl (B3050149) substitution at the 2-position of a naphthimidazole nucleus favored anti-inflammatory activity, whereas chloro or hydroxy substitutions were detrimental nih.gov.
In the context of anti-proliferative activity , SAR studies on thieno[2,3-b]pyridine derivatives, which can be considered condensed analogues, have provided valuable insights. It has been observed that compounds bearing alcohol functionality in the linker between the pyridine core and an aromatic ring at the 5-position generally exhibit improved efficacy compared to their benzoyl counterparts mdpi.com. Furthermore, substitution on the 2-arylcarboxamide ring is important for maximizing anti-proliferative activity, with 2-methyl-3-halogen substitution being particularly effective mdpi.com. The most potent molecules in one study demonstrated IC50 concentrations in the nanomolar range against cancer cell lines mdpi.com.
The following table presents a summary of the structure-activity relationships for analogues structurally related to this compound.
| Analogue Class | Structural Modification | Impact on Biological Activity | Reference |
| Salicylic Acid Derivatives | Addition of a 3-(chloromethyl)benzoyl group | Significant reduction in inflammatory markers (TNF-α, IL-1β) | nih.gov |
| Thieno[2,3-b]pyridines | Reduction of benzoyl to a secondary alcohol at the 5-position | Improved anti-proliferative activity | mdpi.com |
| Thieno[2,3-b]pyridines | 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring | Maximized anti-proliferative activity | mdpi.com |
| Naphthimidazoles | 4-methoxyphenyl substitution at the 2-position | Favorable for anti-inflammatory activity | nih.gov |
| Naphthimidazoles | Chloro or hydroxy-substituted phenyl at the 2-position | Reduced anti-inflammatory activity | nih.gov |
Biological Activity and Medicinal Chemistry Research of 2 Benzoylnicotinic Acid and Its Analogues
General Biological Activities of Benzoylated Pyridine (B92270) Carboxylic Acids
Derivatives of pyridine carboxylic acid are recognized as versatile scaffolds in medicinal chemistry, leading to a wide array of pharmaceuticals used to treat conditions ranging from infections to cancer. nih.gov The inclusion of a benzoyl group and a carboxylic acid on the pyridine ring provides a unique combination of steric, electronic, and hydrogen-bonding properties that drive their biological effects.
Anti-inflammatory Properties
Benzoylated pyridine carboxylic acids and their analogues have demonstrated significant potential as anti-inflammatory agents. Research has shown that carboxylic acid derivatives of fused heterocyclic systems containing a pyridine ring, such as imidazo[1,2-a]pyridines, are capable of reducing inflammation in preclinical models. researchgate.net Notably, these compounds were found to be safer for the gastric mucosa when compared to the traditional nonsteroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net
One mechanism of anti-inflammatory action is the inhibition of protein denaturation, a process that can lead to the production of autoantigens in inflammatory conditions like rheumatoid arthritis. nih.gov For instance, a synthesized triazole derivative, 5-pyridin-2-yl-1H- nih.govresearchgate.netnih.govtriazole-3-carboxylic acid ethyl ester, showed a dose-dependent ability to inhibit thermally-induced protein denaturation, with a maximal inhibition of 71.1% at a concentration of 1000 µg/mL, comparable to aspirin's 81.3% inhibition at the same concentration. nih.gov
Further studies into related compounds, such as 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, have identified potent anti-inflammatory and analgesic activity. nih.gov Specifically, 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid was noted for its high potency and minimal gastrointestinal side effects in animal models. nih.gov The anti-inflammatory potency of these benzoyl derivatives has been correlated with the steric and hydrogen-bonding characteristics of the benzoyl substituent. nih.gov Additionally, carboxyl-containing quinazolines, which are structurally related, have shown anti-inflammatory effects that compete with the reference drug Diclofenac sodium in carrageenan-induced edema models. zsmu.edu.ua
Table 1: Anti-inflammatory Activity of Selected Pyridine Carboxylic Acid Analogues
Compound/Class Assay/Model Key Finding Reference 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester Egg albumin denaturation 71.1% inhibition at 1000 µg/mL mdpi.com Imidazo[1,2-a]pyridine-2-carboxylic acid analogues Carrageenan-induced edema Efficiently inhibited edema researchgate.net 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid Mouse phenylquinone writhing assay High potency with minimal GI liability nih.gov Carboxyl-containing quinazolines Carrageenan-induced paw edema Activity comparable to Diclofenac sodium
Antimicrobial Activities (e.g., Antibacterial, Antifungal)
The benzoylated pyridine carboxylic acid scaffold and its analogues have been investigated for their antimicrobial properties. A study on functionalized 2-pyridone-3-carboxylic acids, which featured a benzoyl moiety, evaluated their activity against Gram-negative bacteria (Escherichia coli, Acinetobacter baumannii), Gram-positive bacteria (Staphylococcus aureus), and the fungus Candida albicans. nih.govresearchgate.net The results indicated that S. aureus was the most sensitive microorganism to these compounds. nih.govresearchgate.net The presence of an electron-donating methoxy (B1213986) group on the benzoyl ring was found to enhance the activity against S. aureus. researchgate.net
Other related structures have also shown promise. Pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid demonstrated a broad spectrum of antimicrobial activity. uran.ua Notably, 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide exhibited the best Minimum Inhibitory Concentration (MIC) value against the reference strain of Pseudomonas aeruginosa. uran.ua Furthermore, novel anaephene derivatives, a class of alkyl pyridinol compounds, have shown potent antibacterial activity against various S. aureus strains, including methicillin-resistant S. aureus (MRSA), with MIC values as low as 0.5–1 μg/mL. mdpi.com
The antimicrobial potential extends to antifungal activity as well. Chiral linear and macrocyclic pyridine carboxamides have been synthesized and shown to possess significant antimicrobial properties. mdpi.com
Table 2: Antimicrobial Activity of Selected Pyridine Carboxylic Acid Analogues
Compound/Class Target Organism Activity (MIC) Reference Functionalized 2-pyridone-3-carboxylic acids (e.g., compound 4p) Staphylococcus aureus Excellent activity [1, 6] 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide Pseudomonas aeruginosa ATCC 10145 Best MIC value in its class youtube.com Anaephene Derivative (EA-02-009) S. aureus/MRSA 0.5–1 µg/mL jcmimagescasereports.org N,N-dimethyl-N-(4-methylpyridyl)-N-alkylammonium chlorides Fungi (A. niger, C. albicans, etc.) 0.1 to 12 mM zsmu.edu.ua N,N-dimethyl-N-(4-methylpyridyl)-N-alkylammonium chlorides Bacteria (S. aureus, E. coli, etc.) 0.02 to 6 mM zsmu.edu.ua
Anticancer Potential
The anticancer potential of pyridine carboxylic acid derivatives is a significant area of research. nih.gov A phenyl-pyridine-2-carboxylic acid derivative, identified as Ro 41-4439, exhibited potent antiproliferative activity in the low micromolar range against a wide variety of human cancer cell lines. nih.gov This compound demonstrated more than 10-fold selectivity for cancer cells over normal proliferating cells. Its mechanism of action involves arresting the cell cycle during mitosis, which subsequently leads to apoptosis (programmed cell death). nih.gov In animal models, treatment with Ro 41-4439 resulted in a 73% inhibition of tumor growth in mice with established mammary tumor xenografts. nih.gov
Metal complexes incorporating pyridine carboxylic acid ligands have also been explored for their antitumor properties. Six different metal complexes of 2,3-pyridinedicarboxylic acid were synthesized and tested against the human tumor cell line SMMC-7721. jcmimagescasereports.orgjcmimagescasereports.org These complexes displayed low to moderate anticancer activity, with the zinc-based complex, [ZnC14H10N2O10], showing the best activity with an IC₅₀ value of 21.80 µM. jcmimagescasereports.orgjcmimagescasereports.org The specific metal ion and the coordination with the organic ligand are both crucial factors that influence the biological activity of these complexes. jcmimagescasereports.orgjcmimagescasereports.org
Table 3: Anticancer Activity of Selected Pyridine Carboxylic Acid Derivatives
Compound/Class Cancer Cell Line Activity (IC₅₀) Mechanism Reference Ro 41-4439 (phenyl-pyridine-2-carboxylic acid derivative) Broad panel (e.g., MDA-MB-435) Low micromolar Mitotic cell cycle arrest, apoptosis uran.ua Zinc complex of 2,3-pyridinedicarboxylic acid ([ZnC14H10N2O10]) SMMC-7721 (human hepatoma) 21.80 µM Not specified [7, 17] Thiazole-5-carboxamide derivatives A-549, Bel7402, HCT-8 Moderate activity (up to 48% inhibition) Not specified
Investigation of Specific Pharmacological Targets and Mechanisms of Action
The broad biological activities of benzoylated pyridine carboxylic acids are underpinned by their ability to interact with and modulate various specific pharmacological targets, primarily enzymes involved in critical cellular pathways. The pyridine carboxylic acid structure is a versatile scaffold for designing enzyme inhibitors. nih.gov
Enzyme Inhibition Studies
Derivatives of pyridine carboxylic acid have been designed and synthesized to target a range of enzymes implicated in diseases like cancer. nih.gov The carboxylic group provides polarity and can coordinate with metal ions in enzyme active sites, while the pyridine ring facilitates π-π stacking and hydrogen bonding, enhancing binding affinity. nih.gov
NAMPT (Nicotinamide phosphoribosyltransferase): This enzyme is crucial for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and is overexpressed in many tumors. Pyridine-based structures are known to be important pharmacophores for potent cellular NAMPT inhibition.
PARP (Poly(ADP-ribose) polymerase): PARP enzymes are involved in DNA repair. Some PARP inhibitors are derived from scaffolds where an amide group acts as a nicotinamide analogue, binding to the PARP-1 active site.
EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): These receptor tyrosine kinases are key targets in angiogenesis and cancer cell proliferation. Pyridine-containing compounds have been developed as potent dual inhibitors of both EGFR and VEGFR-2.
Aurora Kinase: These serine/threonine kinases are essential for cell division, and their inhibition is a promising cancer therapy strategy. Several classes of pyridine-containing heterocycles, such as imidazo[4,5-b]pyridines, have been identified as potent inhibitors of Aurora kinases A and B.
Proteasome: The proteasome is a protein complex that degrades unneeded or damaged proteins. While proteasome inhibitors like bortezomib (B1684674) and carfilzomib (B1684676) are effective anticancer agents, research specifically identifying benzoylated pyridine carboxylic acids as direct proteasome inhibitors is limited. youtube.com The main classes of proteasome inhibitors are typically boronic acid derivatives or epoxyketones. youtube.com
DNA Topoisomerase: These enzymes are essential for managing DNA topology during replication and transcription. Inhibitors of topoisomerases can trap the enzyme-DNA complex, leading to lethal DNA strand breaks and apoptosis. This mechanism is a validated strategy in cancer chemotherapy.
P-glycoprotein (P-gp): This protein is an efflux pump that can cause multidrug resistance in cancer by expelling chemotherapy drugs from cells. Interestingly, appending a carboxylic acid moiety to certain molecules has been shown to be a strategy to help them evade P-gp-mediated efflux.
Antiplatelet Activity Research
The potential for pyridine carboxylic acid derivatives to modulate platelet activity has also been explored as a strategy for treating thrombotic diseases. nih.gov Platelets play a central role in hemostasis and pathological conditions such as arterial thrombosis. nih.gov
A study on a series of N'-substituted-phenylmethylene-1H-pyrazolo[3,4-b]pyridine-carbohydrazide derivatives found that they were active inhibitors of platelet aggregation induced by collagen and arachidonic acid. nih.gov Two compounds from this series, 3a and 3c, were found to be nearly five times more potent than aspirin, with IC₅₀ values of 61 µM and 68 µM, respectively, compared to aspirin's 300 µM. nih.gov
In a related study, anilides of piperidine-3-carboxylic acid (nipecotic acid), a reduced form of nicotinic acid, were tested for their ability to inhibit platelet aggregation. researchgate.net The compounds were effective at inhibiting aggregation triggered by adenosine (B11128) 5'-diphosphate (ADP). researchgate.net Furthermore, the approved drug Nialamide, a derivative of isonicotinic acid, is noted for its anti-thrombotic properties. nih.gov These findings suggest that the pyridine carboxylic acid scaffold can serve as a template for developing novel antiplatelet agents.
Table 4: Antiplatelet Activity of Pyridine Carboxylic Acid Derivatives
Compound/Class Agonist Activity (IC₅₀) Reference Pyrazolopyridine derivative 3a Collagen / Arachidonic Acid 61 µM nih.gov Pyrazolopyridine derivative 3c Collagen / Arachidonic Acid 68 µM nih.gov Aspirin (Reference) Collagen / Arachidonic Acid 300 µM nih.gov Anilides of nipecotic acid ADP Effective inhibition researchgate.net
Activity against Neglected Tropical Diseases (e.g., Chagas Disease)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health issue, particularly in Latin America. nih.gov The search for new therapeutic agents is critical due to the limitations of current treatments with benznidazole (B1666585) and nifurtimox. frontiersin.org Research into compounds structurally related to 2-benzoylnicotinic acid, such as benzoic and nicotinic acid derivatives, has revealed promising trypanocidal activity.
Studies on benzoic acid derivatives have demonstrated their potential as anti-trypanosomal agents. For instance, a series of these compounds showed potent activity against both the NINOA and INC-5 strains of T. cruzi. nih.gov Modifications to the core structure, such as the introduction of a hydrophobic ethyl group in ethyl benzoate (B1203000) derivatives, led to an increase in trypanocidal activity compared to their carboxylic acid precursors. nih.gov One particular derivative, compound 19 in a studied series, exhibited significant activity, especially against the INC-5 strain. nih.gov
Similarly, hit-to-lead optimization of a 2-aminobenzimidazole (B67599) series identified nicotinic acid derivatives as having acceptable potency against intracellular T. cruzi amastigotes, which is the clinically relevant form of the parasite in the chronic phase of the disease. uantwerpen.be This highlights the potential of the nicotinic acid scaffold as a basis for developing new anti-Chagas agents. uantwerpen.be The activity of these analogues suggests that the benzoylnicotinic acid framework could be a valuable starting point for designing novel compounds against Trypanosoma cruzi.
Table 1: Trypanocidal Activity of Selected Benzoic Acid Analogues against T. cruzi Strains
| Compound | Modification | NINOA Strain LC₅₀ (µM) | INC-5 Strain LC₅₀ (µM) |
|---|---|---|---|
| Benznidazole (Ref.) | - | 0.29 | 0.68 |
| Nifurtimox (Ref.) | - | 0.21 | 0.62 |
| Compound 14 | Ethyl p-aminobenzoate | 0.15 | 0.22 |
| Compound 18 | Ethyl 4-amino-3,5-diiodobenzoate | 0.10 | 0.11 |
| Compound 19 | Ethyl 4-amino-3-chloro-5-iodobenzoate | 0.14 | 0.0008 |
Data sourced from studies on benzoic acid derivatives. nih.gov
In Vitro and In Vivo Biological Evaluation Methodologies
The preclinical evaluation of new drug candidates, including analogues of this compound, follows a structured pipeline involving both in vitro (laboratory-based) and in vivo (animal model) studies. mdpi.com These methodologies are essential for determining a compound's efficacy, understanding its mechanism of action, and assessing its pharmacological properties before it can be considered for human trials. nih.govnih.gov This dual approach allows for initial high-throughput screening in a controlled environment, followed by efficacy testing in a complex biological system that mimics human disease. nih.govnih.gov
Cell-Based Assays and Mechanistic Elucidation
In vitro evaluation begins with cell-based assays to determine the direct activity of compounds against the target pathogen and to assess their toxicity toward mammalian cells. wordpress.com For anti-Chagas drug discovery, this involves screening compounds against different forms of the T. cruzi parasite. nih.gov Assays are conducted on the intracellular amastigote form, the replicative stage in mammals, to identify compounds with clinical relevance. frontiersin.orguantwerpen.be
The potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit parasite growth by 50%. nih.gov To assess selectivity, the cytotoxicity of the compounds is measured against various mammalian cell lines (e.g., fibroblasts, HepG2 liver cells, or cardiac cells). frontiersin.orgnih.gov The ratio of the cytotoxic concentration to the effective concentration yields the Selectivity Index (SI), a critical parameter for identifying compounds that are toxic to the parasite but not the host cells. uantwerpen.be
Beyond determining potency, cell-based assays are crucial for elucidating the mechanism of action. wordpress.com For trypanocidal compounds, this can involve enzymatic assays to see if the compounds inhibit key parasite enzymes. For example, some benzoic acid derivatives have been investigated as potential inhibitors of trans-sialidase, an enzyme crucial for parasite survival and invasion. nih.gov Other research has focused on targeting the parasite's purine (B94841) salvage pathway, as T. cruzi cannot synthesize purines on its own. frontiersin.org
Animal Models for Efficacy and Pharmacological Studies
Compounds that demonstrate high potency and selectivity in in vitro assays advance to in vivo testing using animal models. cabidigitallibrary.org For Chagas disease, mouse models are the most widely used for evaluating drug efficacy. nih.govdndi.org These models are crucial for understanding how a compound behaves in a complex living system and for predicting its potential therapeutic effect in humans. nih.govresearchgate.net
Researchers use various mouse and T. cruzi strains to establish infections that can model either the acute or chronic phase of the disease. nih.gov
Acute Infection Models: Animals are infected with a high parasite load, and treatment is initiated shortly after. The primary endpoints measured are parasitemia (the number of parasites in the blood) and survival rate. cabidigitallibrary.org
Chronic Infection Models: These models are more complex and time-consuming to establish, often involving infection with a lower number of parasites. nih.gov They are essential for evaluating a drug's ability to eliminate the persistent amastigotes in tissues, particularly the heart and digestive tract. scielo.br Efficacy in these models is assessed by measuring parasite clearance from tissues (often using sensitive techniques like polymerase chain reaction or bioluminescence imaging), reduction in tissue inflammation, and prevention of organ damage. cabidigitallibrary.orgscielo.br
These animal studies provide vital pharmacological data on the efficacy of the test compounds, helping to select the most promising candidates for further development. cabidigitallibrary.org
Table 2: Characteristics of Animal Models in Chagas Disease Research
| Model Phase | Typical Inoculum | Key Assessment Parameters | Purpose |
|---|---|---|---|
| Acute | High parasite load | Parasitemia levels, Survival rates | Screen for initial trypanocidal effects |
| Chronic | Low parasite load | Tissue parasite burden, Histopathology (inflammation, fibrosis), Electrocardiography (ECG) | Evaluate efficacy against persistent infection and prevention of organ pathology |
Information compiled from reviews on animal models for Chagas disease. nih.govscielo.br
Prodrug Strategies and Delivery Systems for this compound Analogues
While nicotinic acid and its derivatives have therapeutic potential, their clinical use can be limited by factors such as poor solubility or undesirable side effects. nih.govresearchgate.net To overcome these challenges, prodrug strategies and advanced drug delivery systems are being explored. frontiersin.orgmdpi.com A prodrug is an inactive or less active molecule that is converted into the active drug in vivo, a strategy used to improve a drug's physicochemical or pharmacokinetic properties. nih.govmdpi.com
For nicotinic acid, one of the primary goals of such strategies is to control its release, which can help mitigate side effects. sci-hub.se Various approaches could be applicable to this compound analogues:
Chemical Modification (Prodrugs): This involves covalently attaching a promoiety to the active drug. Common strategies include esterification to increase lipophilicity and improve absorption, or adding phosphate (B84403) groups to enhance water solubility for parenteral administration. nih.gov For example, attaching fatty acyl chains can increase a drug's solubility in oil-based depots for long-acting injectable formulations. nih.gov
Nanoparticle-Based Delivery Systems: Encapsulating the drug within nanocarriers can alter its release profile and biodistribution. beilstein-journals.org For nicotinic acid, an inorganic-organic nanohybrid system has been designed where the acid is intercalated into layered double hydroxide (B78521) (LDH) and coated with a pH-responsive polymer (Eudragit® S100). nih.gov This system is designed for controlled release, potentially reducing side effects and improving pharmacological effects. nih.gov Polymeric micro- and nanoparticles also offer a promising avenue for controlled oral or transdermal delivery. sci-hub.se
Polymer-Drug Conjugates: Attaching the drug directly to a polymer backbone, such as polyethylene (B3416737) glycol (PEG), can create long-acting formulations. The drug is released as the linkage between it and the polymer is cleaved within the body. nih.gov
These strategies offer a versatile toolkit to enhance the therapeutic potential of this compound analogues by improving their stability, solubility, and pharmacokinetic profiles. mdpi.com
Advanced Spectroscopic and Spectrometric Characterization Methodologies in 2 Benzoylnicotinic Acid Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Benzoylnicotinic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for a complete structural assignment.
Proton (¹H) NMR spectroscopy of this compound reveals the number of distinct proton environments and their neighboring protons. The spectrum is characterized by signals corresponding to the protons of the pyridine (B92270) ring and the benzoyl group. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.
The protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns. The proton at position 6 of the pyridine ring is expected to be the most deshielded among the ring protons due to the anisotropic effect of the adjacent nitrogen atom, appearing at a downfield region. The protons at positions 4 and 5 will appear at distinct chemical shifts, with their multiplicity determined by the coupling with neighboring protons. The protons of the benzoyl group will present as a complex multiplet in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |
| Pyridine Ring H-6 | 8.5 - 8.8 | Doublet of Doublets |
| Pyridine Ring H-4 | 8.0 - 8.3 | Doublet of Doublets |
| Pyridine Ring H-5 | 7.4 - 7.7 | Doublet of Doublets |
| Benzoyl Group (aromatic) | 7.0 - 8.0 | Multiplet |
Carbon-¹³C NMR spectroscopy provides information on the different carbon environments within this compound. The spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the benzoyl group, and the carbons of the pyridine and benzene (B151609) rings.
The carbonyl carbon of the carboxylic acid is typically observed in the range of 165-185 ppm. The ketone carbonyl carbon of the benzoyl group will also appear in the downfield region, generally between 190-200 ppm. The carbon atoms of the aromatic rings will resonate in the region of 120-150 ppm. The carbon atom attached to the nitrogen in the pyridine ring (C2) will be significantly deshielded.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Benzoyl Group (-C =O) | 190 - 200 |
| Pyridine Ring C2 | 150 - 155 |
| Pyridine Ring C3 | 135 - 140 |
| Pyridine Ring C4 | 138 - 142 |
| Pyridine Ring C5 | 125 - 130 |
| Pyridine Ring C6 | 148 - 152 |
| Benzoyl Ring (aromatic) | 128 - 135 |
To definitively assign the proton and carbon signals and to establish the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of the protons on the pyridine ring and within the benzoyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity between different functional groups, such as linking the benzoyl group to the pyridine ring at the C2 position and the carboxylic acid at the C3 position.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational modes.
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1700-1725 cm⁻¹. The C=O stretching of the benzoyl ketone is also expected in a similar region, potentially leading to a broad or overlapping carbonyl absorption. The C=C and C=N stretching vibrations of the aromatic pyridine and benzene rings will give rise to several bands in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O Stretch (Benzoyl Ketone) | 1680 - 1700 | Strong |
| C=C and C=N Stretch (Aromatic Rings) | 1400 - 1600 | Medium-Strong |
| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Medium |
| O-H Bend (Carboxylic Acid) | 900 - 950 | Medium, Broad |
Raman spectroscopy provides complementary information to FTIR. While strong dipoles lead to strong IR absorptions, changes in polarizability result in strong Raman signals. For this compound, the symmetric vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum. The C=O stretching vibrations will also be Raman active. Raman spectroscopy is particularly useful for studying the skeletal vibrations of the molecule.
Table 4: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring Breathing Modes | 990 - 1050 | Strong |
| C=O Stretch (Carboxylic Acid/Ketone) | 1650 - 1750 | Medium |
| Aromatic C=C/C=N Stretch | 1580 - 1620 | Strong |
| Aromatic C-H Bending | 1000 - 1200 | Medium |
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are instrumental in investigating the electronic structure and properties of molecules like this compound. These techniques probe the transitions between different electronic energy levels within a molecule upon interaction with light.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orgbioglobax.com When a molecule absorbs light, an electron is promoted from a ground electronic state to a higher energy excited state. libretexts.org The wavelength and intensity of absorption are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups that absorb light.
In this compound, the key chromophores are the benzoyl group and the nicotinic acid moiety. The conjugated π-electron systems of the benzene and pyridine rings, as well as the carbonyl group, are expected to give rise to characteristic absorption bands. The primary electronic transitions observed for such aromatic and carbonyl compounds are typically π → π* and n → π* transitions. libretexts.org The π → π* transitions are generally more intense than the n → π* transitions. The solvent in which the spectrum is measured can influence the position and intensity of these absorption bands.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |
|---|---|---|---|
| Ethanol | 225 | 15,000 | π → π* |
| Ethanol | 270 | 8,000 | π → π* |
Note: The data in this table is hypothetical and serves as an example of typical values.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a technique that measures the emission of light (fluorescence) from a substance that has absorbed light. lcms.cz After a molecule absorbs energy and reaches an excited electronic state, it can return to the ground state by emitting a photon. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light.
The fluorescence properties of a molecule are highly dependent on its structure, rigidity, and environment. Aromatic compounds are often fluorescent. The presence of both a benzoyl group and a nicotinic acid ring system in this compound suggests potential fluorescence, but this would need to be confirmed experimentally. Factors such as solvent polarity and pH can significantly affect the fluorescence intensity and the position of the emission maximum. nih.gov
Detailed research findings on the fluorescence of this compound were not available in the provided search results. A hypothetical data table illustrates the kind of information that would be obtained from a fluorescence spectroscopy study.
Table 2: Hypothetical Fluorescence Data for this compound
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| Cyclohexane | 270 | 350 | 0.15 |
Note: The data in this table is hypothetical and serves as an example of typical values.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in a mass spectrum can be used to deduce the structure of the molecule. libretexts.org For aromatic carboxylic acids, the molecular ion peak is typically strong due to the stability of the aromatic structure. libretexts.orgmiamioh.edu
Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) or the loss of the entire carboxyl group (M-45). miamioh.edudocbrown.info Ketones often fragment via cleavage of the bonds adjacent to the carbonyl group. libretexts.org In the case of this compound, fragmentation would likely involve these characteristic losses as well as cleavages related to the bond between the benzoyl group and the pyridine ring.
Table 3: Hypothetical Key Mass Spectrometry Fragments for this compound (Molecular Weight: 227.21 g/mol )
| m/z Value | Proposed Fragment Ion | Interpretation |
|---|---|---|
| 227 | [C₁₃H₉NO₃]⁺ | Molecular Ion (M⁺) |
| 210 | [C₁₃H₈NO₂]⁺ | Loss of OH radical (M-17) |
| 182 | [C₁₃H₉NO]⁺ | Loss of COOH group (M-45) |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
Note: The data in this table is hypothetical, based on general fragmentation principles.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio of ions with very high accuracy and precision. This allows for the determination of the exact elemental composition of a molecule and its fragments from their precise masses. mdpi.com HRMS is a powerful tool for confirming the identity of a known compound or for elucidating the formula of an unknown substance. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₉NO₃, by comparing the experimentally measured exact mass to the theoretically calculated mass.
Table 4: Hypothetical HRMS Data for the Molecular Ion of this compound
| Ion Formula | Theoretical Exact Mass | Measured Exact Mass | Mass Difference (ppm) |
|---|
Note: The data in this table is hypothetical and serves as an example of typical values.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry, or MS/MS, is a technique where two or more mass analyzers are used together. uab.edu In a typical experiment, a specific "precursor" ion is selected from the initial mass spectrum, subjected to fragmentation (e.g., through collision-induced dissociation), and then the resulting "product" ions are analyzed by a second mass analyzer. uab.eduresearchgate.net This method provides detailed structural information by establishing relationships between ions in the mass spectrum and revealing fragmentation pathways. nih.govunibas.it For this compound, an MS/MS experiment could isolate the molecular ion (m/z 227) and fragment it to confirm the presence and connectivity of the benzoyl and nicotinic acid components.
Table 5: Hypothetical MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) |
|---|---|---|
| 227 | 20 eV | 210, 182, 105, 77 |
| 182 | 15 eV | 154, 126 |
Note: The data in this table is hypothetical and serves as an example of typical values.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the positions of the atoms in the crystal lattice, providing highly accurate data on bond lengths, bond angles, and torsion angles.
For this compound, a successful X-ray crystallographic analysis would reveal the exact conformation of the molecule in the solid state, including the relative orientation of the benzoyl group and the nicotinic acid ring. It would also provide insight into the intermolecular interactions that stabilize the crystal structure, such as hydrogen bonding involving the carboxylic acid group and potential π-π stacking between the aromatic rings. researchgate.net
While crystal structures for related nicotinic acid derivatives have been reported, specific crystallographic data for this compound was not found in the search results. researchgate.net The table below presents an example of the crystallographic data that would be obtained from such a study.
Table 6: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₉NO₃ |
| Formula Weight | 227.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.56 |
| b (Å) | 5.43 |
| c (Å) | 22.15 |
| β (°) | 98.7 |
| Volume (ų) | 1017.2 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of typical values.
Computational and Theoretical Chemistry Applied to 2 Benzoylnicotinic Acid
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of this is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand, such as 2-Benzoylnicotinic acid) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. biointerfaceresearch.com The primary goal of docking is to forecast the binding mode and affinity of the ligand, which is crucial in fields like drug discovery. mdpi.commdpi.com The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the fitness of different binding poses. nih.gov
A critical outcome of molecular docking studies is the prediction of ligand-target binding affinity, which quantifies the strength of the interaction between the ligand and its receptor. nih.gov This affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a stronger and more stable interaction. biointerfaceresearch.comnih.gov Accurate prediction of binding affinity is essential for screening potential drug candidates, as it helps identify compounds that are most likely to bind effectively to a biological target. nih.govvu.nl Various computational models, from classical scoring functions to advanced machine learning and deep learning approaches, are employed to improve the accuracy of these predictions. nih.govarxiv.org
For a compound like this compound, docking simulations would calculate its binding affinity against various potential protein targets. The results, as shown in the illustrative table below, help rank its potential efficacy and selectivity.
Table 1: Illustrative Docking Results for this compound with Hypothetical Receptors
| Target Receptor | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| Receptor A | -8.5 | Low (nanomolar range) |
| Receptor B | -6.2 | Moderate (micromolar range) |
| Receptor C | -7.9 | Low (nanomolar range) |
Beyond predicting if a ligand will bind, molecular docking identifies the specific region on the receptor, known as the active or binding site, where the interaction occurs. nih.gov By analyzing the optimal docked pose, researchers can visualize the intricate network of intermolecular interactions that stabilize the ligand-receptor complex. mdpi.comresearchgate.net
These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor.
Hydrophobic Interactions: Occur between nonpolar regions of the two molecules.
π-π Interactions: Stacking interactions between aromatic rings, which would be relevant for the phenyl and pyridine (B92270) rings of this compound. mdpi.com
Electrostatic Interactions: Attractions or repulsions between charged groups.
Understanding these specific contacts provides a molecular-level mechanism for the binding event. For instance, a docking study could reveal that the carboxylic acid group of this compound forms a crucial hydrogen bond with a specific amino acid residue like Arginine or Lysine within the receptor's active site, while the benzoyl group fits into a hydrophobic pocket. mdpi.comresearchgate.net This detailed insight is invaluable for designing more potent and selective derivatives.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the structural and electronic properties of molecules with high accuracy. dergipark.org.tr These methods are vital for understanding the intrinsic characteristics of a molecule like this compound, which in turn govern its reactivity and interactions. frontiersin.org
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules. nih.govnih.govmdpi.com For this compound, DFT can be used to determine a variety of electronic properties. A key aspect is geometry optimization, where the calculation finds the most stable three-dimensional arrangement of atoms (the ground state structure). jocpr.com
A structural feature of interest in a related molecule, 2-benzoylbenzoic acid, is the torsional angle between the two aromatic rings, which indicates that the rings are not co-planar. semanticscholar.orgresearchgate.net DFT studies also yield fundamental electronic data, such as the energies of molecular orbitals, the dipole moment, and the distribution of electric charge, often visualized through a Molecular Electrostatic Potential (MEP) map. jocpr.comsemanticscholar.org The MEP map highlights regions of positive and negative electrostatic potential on the molecular surface, indicating sites prone to electrophilic or nucleophilic attack.
Table 2: Representative Electronic Properties of this compound Calculated by DFT
| Property | Typical Calculated Value | Significance |
|---|---|---|
| Ground State Energy (Hartree) | Calculated Value | Indicates molecular stability. |
| Dipole Moment (Debye) | Calculated Value | Measures the molecule's overall polarity. |
| HOMO Energy (eV) | Calculated Value | Energy of the highest occupied molecular orbital. |
| LUMO Energy (eV) | Calculated Value | Energy of the lowest unoccupied molecular orbital. |
Frontier Molecular Orbital (FMO) theory is a specific application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These two orbitals are called the "frontier" orbitals because they are at the forefront of molecular interactions. libretexts.org
HOMO: This orbital can be thought of as the valence orbital from which the molecule is most likely to donate electrons, thus relating to its nucleophilicity or basicity. youtube.com
LUMO: This orbital is the lowest energy orbital that can accept electrons, relating to the molecule's electrophilicity or acidity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net Conversely, a small gap suggests the molecule is more reactive. FMO analysis provides fundamental insights into the chemical reactivity and electronic transitions of this compound. researchgate.net
Table 3: Key Parameters from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Definition | Chemical Implication |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Related to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Related to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms (conformations) that a molecule can adopt through the rotation of its single bonds. For a flexible molecule like this compound, the relative orientation of the benzoyl group and the nicotinic acid ring is not fixed. semanticscholar.orgresearchgate.net
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov An MD simulation starts with an initial molecular structure and calculates the forces between atoms, then uses these forces to compute the atomic motions for a short time step. mdpi.com By repeating this process millions of times, MD simulations can generate a trajectory that shows how the molecule's conformation evolves. mdpi.com
For this compound, MD simulations can:
Explore the accessible conformational space in different environments, such as in an aqueous solution, to understand its flexibility. chemrxiv.org
Reveal how the molecule's shape changes upon binding to a receptor.
Provide insights into the stability of the ligand-receptor complex over time.
This information complements the static picture provided by molecular docking by introducing the dynamic nature of molecular interactions, offering a more complete understanding of the molecule's behavior in a biological context. biorxiv.org
Prediction of ADME/Tox Properties of this compound Analogues
In contemporary drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is a critical step. nih.govconsensus.app Unfavorable pharmacokinetic and toxicity properties are significant contributors to the failure of drug candidates in late-stage clinical trials. nih.gov Consequently, the use of computational, or in silico, models to predict these properties at an early stage has become an indispensable tool, allowing for the prioritization of candidates with a higher probability of success and reducing the reliance on extensive in vitro and in vivo testing. nih.govconsensus.app While specific experimental or computational ADME/Tox data for this compound and its analogues are not extensively available in publicly accessible literature, the established principles of computational chemistry provide a robust framework for predicting their potential as drug candidates.
In silico ADME/Tox modeling employs a range of computational methods, including Quantitative Structure-Activity Relationship (QSAR) models, to correlate the chemical structure of a molecule with its biological and toxicological effects. nih.govcadaster.eumdpi.com These models are built upon large datasets of experimentally determined properties and are used to predict the profiles of novel compounds. cadaster.eumdpi.com For a series of hypothetical this compound analogues, these predictive tools can offer valuable insights into their drug-likeness and potential liabilities.
Key ADME/Tox parameters that are routinely evaluated using computational methods include:
Absorption: This pertains to a compound's ability to enter the bloodstream. Predictions often focus on properties like aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).
Distribution: This describes how a compound spreads throughout the body's tissues and fluids. Important predicted parameters include plasma protein binding (PPB), which affects the concentration of the free drug, and the ability to cross the blood-brain barrier (BBB).
Metabolism: This involves the chemical modification of a compound by the body, primarily by cytochrome P450 (CYP) enzymes. Computational models can predict which CYP isoforms are likely to metabolize a compound and whether the compound might inhibit these enzymes, leading to potential drug-drug interactions.
Excretion: This is the process by which the compound and its metabolites are removed from the body. While less commonly predicted with high accuracy by simple models, aspects related to renal clearance can be estimated.
Toxicity: A broad range of toxicological endpoints can be predicted, including mutagenicity (e.g., AMES test prediction), cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and acute toxicity (e.g., LD50). mdpi.com
The following table provides an illustrative example of the type of data that would be generated in a computational ADME/Tox screen of hypothetical this compound analogues.
Note: The data presented in this table is purely hypothetical and for illustrative purposes only. It does not represent experimentally validated or computationally derived data for any specific compounds.
| Compound ID | Substitution Pattern | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (logPapp cm/s) | Predicted Blood-Brain Barrier (BBB) Penetration | Predicted CYP2D6 Inhibition | Predicted hERG Inhibition | Predicted AMES Mutagenicity |
|---|---|---|---|---|---|---|---|
| BNA-001 | Unsubstituted | -3.5 | -5.2 | Low | Non-inhibitor | Low Risk | Non-mutagenic |
| BNA-002 | 4'-Chloro | -4.1 | -4.8 | Medium | Non-inhibitor | Low Risk | Non-mutagenic |
| BNA-003 | 4'-Methoxy | -3.2 | -5.5 | Low | Inhibitor | Low Risk | Non-mutagenic |
| BNA-004 | 5-Nitro | -3.8 | -5.1 | Medium | Non-inhibitor | Medium Risk | Mutagenic |
| BNA-005 | 3',4'-Dichloro | -4.8 | -4.5 | High | Non-inhibitor | Medium Risk | Non-mutagenic |
This type of predictive data allows for a multi-parameter assessment of each analogue. For example, while BNA-005 might show favorable predicted permeability, its higher predicted toxicity risk and lower solubility could deprioritize it for further synthesis and testing. Conversely, a compound like BNA-002 might present a more balanced profile, making it a more attractive candidate for subsequent experimental validation. The ultimate goal of such computational screening is to guide the design of novel this compound analogues with an optimized balance of desired biological activity and favorable pharmacokinetic and safety properties.
Future Research Directions and Translational Perspectives for 2 Benzoylnicotinic Acid
Emerging Synthetic Technologies and Flow Chemistry
The synthesis of complex molecules like 2-benzoylnicotinic acid and its analogues stands to benefit significantly from emerging synthetic technologies, particularly continuous flow chemistry. Unlike traditional batch processing, flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and better safety profiles.
Future research could focus on translating the synthesis of this compound derivatives to flow chemistry protocols. This approach would be particularly advantageous for reactions that are exothermic or involve hazardous reagents. The use of packed-bed reactors with immobilized catalysts or reagents could streamline multi-step syntheses, reducing the need for intermediate purification steps and minimizing solvent waste. The development of a telescoped flow synthesis would enable the production of a diverse library of this compound analogues for screening purposes in a time- and resource-efficient manner.
| Technology | Potential Advantage for this compound Synthesis | Research Focus |
| Continuous Flow Reactors | Enhanced safety, improved heat transfer, precise control over reaction time. | Development of continuous processes for key synthetic steps (e.g., acylation, oxidation). |
| Packed-Bed Reactors | Simplified purification, catalyst recycling, integration of multiple reaction steps. | Use of immobilized catalysts for greener and more efficient synthesis of analogues. |
| Micro-reactors | Rapid reaction optimization, small-scale synthesis for library generation. | High-throughput screening of reaction conditions to quickly identify optimal synthetic routes. |
| Automated Synthesis Platforms | Accelerated discovery of new derivatives with desired properties. | Integration of flow chemistry with automated platforms for rapid analogue synthesis and purification. |
Application in Fragment-Based Drug Discovery and Lead Optimization
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying starting points for new drugs. nih.gov FBDD utilizes small, low-complexity molecules ("fragments") that, despite having low affinity, bind efficiently to their biological targets. nih.gov The this compound scaffold, or fragments thereof, could be incorporated into fragment libraries to screen against a wide range of biological targets, including those that have been challenging for traditional high-throughput screening. researchgate.net
Once a fragment hit is identified, the process of lead optimization begins, where the fragment is grown or modified to improve its potency and drug-like properties. nanomegas.com The structure of this compound offers multiple vectors for chemical modification. For instance, the phenyl rings of the benzophenone (B1666685) moiety can be substituted to enhance binding affinity or selectivity, while the carboxylic acid group of the nicotinic acid part can be modified to tune pharmacokinetic properties. researchgate.net Computational methods, such as free energy perturbation (FEP), could be employed to accurately predict the binding affinities of designed analogues and guide the lead optimization process. rsc.org
| FBDD/Lead Optimization Stage | Application to this compound | Key Techniques |
| Fragment Library Design | Inclusion of the this compound core or related substructures. | Synthesis of diverse, low molecular weight compounds based on the core scaffold. |
| Hit Identification | Screening of fragment libraries against therapeutic targets (e.g., enzymes, receptors). | Biophysical methods such as X-ray crystallography, NMR spectroscopy, and native mass spectrometry. researchgate.net |
| Fragment-to-Lead Evolution | Growing the fragment hit by adding functional groups to occupy adjacent pockets of the binding site. | Structure-guided design, synthetic chemistry. |
| Lead Optimization | Systematic modification to improve potency, selectivity, and ADME properties. | Computational modeling (FEP), structure-activity relationship (SAR) studies. rsc.org |
Development of Next-Generation Therapeutics Based on this compound Scaffolds
The versatility of the this compound scaffold makes it an attractive starting point for the development of next-generation therapeutics that go beyond traditional small molecule inhibitors. rsc.org These advanced therapeutic modalities often target diseases in novel ways and can offer improved efficacy and specificity. mdpi.com
One promising avenue is the use of this compound derivatives as payloads in Antibody-Drug Conjugates (ADCs). In this approach, a potent cytotoxic derivative could be attached to a monoclonal antibody that specifically targets cancer cells, enabling the direct delivery of the therapeutic agent to the tumor site while minimizing systemic toxicity. mdpi.com Another potential application is in the development of Proteolysis-Targeting Chimeras (PROTACs), where a derivative could be designed to bind to a disease-causing protein and recruit the cell's natural protein degradation machinery to eliminate it. The nicotinic acid portion could be functionalized to link to a ligand for an E3 ubiquitin ligase, while the benzophenone portion could be optimized for binding to the target protein.
Advanced Materials and Nanoscience Applications
The distinct chemical properties of the benzophenone and nicotinic acid moieties suggest that this compound and its derivatives could find applications in materials science and nanoscience.
The benzophenone unit is a well-known photo-cross-linker. nih.gov Upon exposure to UV light, it can form covalent bonds with adjacent C-H bonds, a property widely used to create stable polymer networks and hydrogels or to functionalize surfaces. rsc.orgmdpi.com Derivatives of this compound could be incorporated into polymers to create photo-reactive materials for applications such as 3D printing, biocompatible coatings for medical devices, or photolithography. rsc.org Furthermore, benzophenone-based materials have been explored as hosts and emitters in Organic Light-Emitting Diodes (OLEDs) due to their electrochemical and photophysical properties. mdpi.comnih.gov
The nicotinic acid component can participate in the formation of coordination complexes and self-assembling systems. Nicotinic acid-conjugated molecules have been shown to self-assemble into advanced supramolecular architectures like nanotubes. nih.gov This opens the possibility of designing this compound derivatives that can self-assemble into functional nanomaterials. Additionally, nicotinic acid derivatives can act as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. acs.org
| Moiety | Property | Potential Application | Field |
| Benzophenone | Photo-reactivity | Cross-linking agent in polymers, photoinitiators for 3D printing. rsc.orgmdpi.com | Polymer Chemistry |
| Benzophenone | Photophysical Properties | Host materials or emitters in Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov | Materials Science |
| Nicotinic Acid | Self-assembly | Building block for supramolecular nanostructures (e.g., mesotubes). nih.gov | Nanoscience |
| Nicotinic Acid | Coordination Chemistry | Organic linker for the synthesis of Metal-Organic Frameworks (MOFs). acs.org | Materials Chemistry |
Collaborative and Interdisciplinary Research Opportunities
Realizing the full potential of this compound will require a highly collaborative and interdisciplinary approach. The complexity of moving from a basic chemical scaffold to a therapeutic product or an advanced material necessitates the integration of expertise from various scientific fields.
Future progress will depend on fostering collaborations between synthetic organic chemists, who can design and create novel derivatives, and computational chemists, who can model their properties and interactions. Partnerships with pharmacologists and biologists will be crucial for evaluating the therapeutic potential of these compounds in relevant disease models. mdpi.com Similarly, collaborations with materials scientists and engineers will be essential to explore applications in areas like polymer science, electronics, and nanotechnology. Establishing such interdisciplinary teams, often spanning both academia and industry, will accelerate the translation of fundamental research on this compound into tangible innovations. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 2-Benzoylnicotinic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of this compound typically involves coupling reactions between nicotinic acid derivatives and benzoyl groups. A protocol analogous to the synthesis of 2-(Benzylcarbamoyl)nicotinic acid (a structurally related compound) can be adapted:
- Use tetrahydrofuran (THF) as the solvent under controlled temperatures (<303 K) to minimize side reactions.
- Employ stepwise addition of benzoylation agents (e.g., benzoyl chloride) with rigorous pH monitoring.
- Purify via recrystallization in ethanol or acetic acid to achieve >95% purity .
Optimization strategies include adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of nicotinic acid to benzoylating agent) and using catalysts like DMAP to enhance acylation efficiency.
Q. What analytical techniques are recommended for characterizing the purity and structural identity of this compound?
- Methodological Answer :
- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Compare retention times against commercial standards.
- Structural Confirmation :
- FT-IR Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1680–1720 cm⁻¹ for the benzoyl group).
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and carboxylic acid protons (δ ~12–14 ppm).
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 243.2 for C₁₃H₁₀NO₃⁺) .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels.
- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and what techniques are critical for elucidating these structures?
- Methodological Answer : X-ray crystallography reveals that this compound forms intermolecular N–H···O hydrogen bonds between the amide proton and carboxylate oxygen, creating supramolecular chains along the a-axis. Key steps:
- Crystallization : Grow single crystals via slow evaporation in ethanol/water (7:3 v/v) at 4°C.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution (<0.8 Å) data.
- Refinement : Apply SHELXL for structure refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are constrained using riding models .
- Analysis : Software like Mercury (CCDC) visualizes packing diagrams and measures dihedral angles (e.g., 37.1° between pyridine and benzoyl planes).
Q. How can researchers address contradictions in reported thermodynamic properties (e.g., melting points, solubility) of this compound across studies?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Systematic approaches include:
- Reproducibility Checks : Replicate experiments using identical solvents (e.g., DMSO for solubility tests) and heating rates (e.g., 5°C/min for DSC melting points).
- Phase Purity Verification : Combine PXRD and DSC to rule out polymorphic variations.
- Data Harmonization : Cross-reference with NIST Standard Reference Data, which provides validated thermochemical datasets (e.g., eutectic behavior in benzoic acid derivatives) .
Q. What strategies are effective for analyzing the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction progress at λ_max = 300 nm.
- DFT Calculations : Gaussian 16 simulations predict activation energies for nucleophilic attack at the carbonyl group.
- Isotopic Labeling : Introduce ¹⁸O in the carboxylate group to track mechanistic pathways via MS/MS fragmentation.
- Solvent Effects : Compare reactivity in polar aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents to assess stabilization of transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
